molecular formula C17H25F B1583018 1-Fluoro-4-(4-pentylcyclohexyl)benzene CAS No. 76802-61-4

1-Fluoro-4-(4-pentylcyclohexyl)benzene

Cat. No. B1583018
CAS RN: 76802-61-4
M. Wt: 248.4 g/mol
InChI Key: VCIVJVKSOMDCMN-UHFFFAOYSA-N
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Description

1-Fluoro-4-(4-pentylcyclohexyl)benzene is a chemical compound with the molecular formula C17H25F . It has a molecular weight of 248.39 g/mol . The compound is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-4-(4-pentylcyclohexyl)benzene consists of a benzene ring substituted with a fluoro group and a 4-pentylcyclohexyl group . The InChI key for this compound is VCIVJVKSOMDCMN-UHFFFAOYSA-N .

Scientific Research Applications

Polarizability and Electronic Properties

1-Fluoro-4-(4-pentylcyclohexyl)benzene, as a derivative of nematic liquid crystals with three rings, has been studied using computational density functional theory (DFT). This research focuses on the effect of an electric field on the molecular polarizability and HOMO–LUMO gap of this compound, revealing that its polarizability changes in response to varying electric fields, following a nearly step function pattern. This property makes it relevant in the study of electric field effects on molecular systems (Upadhyay et al., 2020).

Dielectric Properties

Dielectric investigations of 1-fluoro-4-(4-pentylcyclohexyl)benzene solutions have been conducted to determine molecular dipole moments and dielectric properties. This research helps in understanding the molecular interactions and properties of fluorinated compounds in various solvents, providing insights into their behavior at different temperatures and mole fractions (Gilani et al., 2009).

Photochemical Studies

The photochemistry of fluoro(trifluoromethyl)benzenes, including derivatives like 1-fluoro-4-(trifluoromethyl)benzene, has been explored to understand the photophysical processes in these compounds. These studies are crucial in the field of photochemistry, as they provide insights into the behavior of these molecules under different wavelengths of light (Al-ani, 1973).

Liquid Crystalline Properties

Research on the synthesis and liquid crystalline properties of compounds related to 1-fluoro-4-(4-pentylcyclohexyl)benzene highlights their potential applications in the field of liquid crystal technology. These studies contribute to understanding how molecular structure influences the thermal and phase behavior of liquid crystalline materials (Gray et al., 1988).

Dielectric Anisotropy and Physical Properties

Investigations into the dielectric properties and physical characteristics of fluorinated phenyl bicyclohexane liquid crystal mixtures, including compounds structurally similar to 1-fluoro-4-(4-pentylcyclohexyl)benzene, provide valuable information on their anisotropic dielectric properties. This research is significant in the development and optimization of liquid crystal displays and related technologies (Ma et al., 2013).

properties

IUPAC Name

1-fluoro-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIVJVKSOMDCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342136
Record name 1-Fluoro-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-(4-pentylcyclohexyl)benzene

CAS RN

76802-61-4
Record name 1-Fluoro-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-fluoro-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
This chapter provides static dielectric constants of 1-fluoro-4-(4-pentylcyclohexyl) benzene at various temperatures.
Number of citations: 0 link.springer.com
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
Static dielectric constant of the binary liquid mixture of 1,4-dioxane and 1-fluoro-4-(4-pentylcyclohexyl)benzene Page 1 Static dielectric constant of the binary liquid mixture of 1,4-dioxane and 1-fluoro-4-(4-pentylcyclohexyl)benzene …
Number of citations: 0 link.springer.com
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
Static dielectric constant of the binary liquid mixture of butan-1-ol and 1-fluoro-4-(4-pentylcyclohexyl)benzene Page 1 Static dielectric constant of the binary liquid mixture of butan-1-ol and 1-fluoro-4-(4-pentylcyclohexyl)benzene …
Number of citations: 0 link.springer.com
A Ghanadzadeh Gilani, A Ranjkesh… - Journal of solution …, 2009 - Springer
Experimental data from dielectric investigations of solutions of flourobenzene (FB) and its mesogenic derivative (1-fluoro-4-(4-pentylcyclohexyl) benzene (FPCHB) in 1,4-dioxane are …
Number of citations: 10 link.springer.com

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